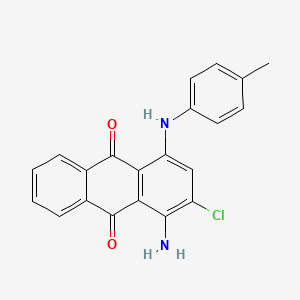
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-氨基-2-氯-4-(对甲苯氨基)蒽醌-9,10-二酮是蒽醌的衍生物,蒽醌类化合物以其在医药、化学和工业等各个领域的广泛应用而闻名。该化合物以其独特的结构为特征,包括一个被氨基、氯和对甲苯氨基取代的蒽核。这些官能团的存在赋予了该化合物特定的化学和物理性质,使其成为科学研究的兴趣对象。
准备方法
1-氨基-2-氯-4-(对甲苯氨基)蒽醌-9,10-二酮的合成通常涉及以下步骤:
起始原料: 合成从1,4-二羟基蒽醌和对甲苯胺开始。
缩合反应: 1,4-二羟基蒽醌在特定条件下与对甲苯胺反应生成所需产物。该反应涉及在合适催化剂存在下加热反应物。
工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,确保更高的收率和纯度。
化学反应分析
1-氨基-2-氯-4-(对甲苯氨基)蒽醌-9,10-二酮经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原反应可以将该化合物转化为其相应的氢醌形式。
取代: 氯原子可以被其他亲核试剂取代,从而形成不同的衍生物。
缩合: 氨基可以参与与醛或酮的缩合反应形成席夫碱.
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺类和硫醇类等亲核试剂。形成的主要产物取决于所用特定反应条件和试剂。
科学研究应用
1-氨基-2-氯-4-(对甲苯氨基)蒽醌-9,10-二酮具有多种科学研究应用:
作用机制
1-氨基-2-氯-4-(对甲苯氨基)蒽醌-9,10-二酮的作用机制涉及其与细胞蛋白和 DNA 的相互作用。该化合物可以插入 DNA 中,破坏其结构和功能,导致 DNA 复制和转录的抑制。 此外,它可以抑制参与细胞增殖的关键酶,例如拓扑异构酶和激酶 . 这些相互作用导致凋亡的诱导和癌细胞生长的抑制。
相似化合物的比较
1-氨基-2-氯-4-(对甲苯氨基)蒽醌-9,10-二酮可以与其他蒽醌衍生物进行比较,例如:
米托蒽醌: 一种著名的抗癌剂,具有类似的蒽醌核心,但取代基不同。
阿米替林: 另一种具有结构相似性但官能团不同的抗癌剂。
1,4-双(对甲苯氨基)蒽醌-9,10-二酮: 一种具有类似取代基但缺少氨基和氯原子的化合物.
1-氨基-2-氯-4-(对甲苯氨基)蒽醌-9,10-二酮的独特之处在于其官能团的特定组合,赋予了其独特的化学和生物学性质,使其成为研究和工业应用的宝贵化合物。
生物活性
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione (CAS No. 33966-23-3) is a synthetic organic compound belonging to the anthraquinone family. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H15ClN2O2
- Molecular Weight : 362.81 g/mol
- Structure : The compound features a chloro group and an amino group attached to an anthracene backbone, which is characteristic of many biologically active anthraquinones.
Synthesis
This compound can be synthesized through various methods involving the chlorination of anthraquinone derivatives followed by amination. The general synthesis involves:
- Chlorination of anthraquinone.
- Substitution reactions with p-toluidine to introduce the amino group.
Anticancer Properties
Research has indicated that anthraquinones exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting tumor growth through various mechanisms:
- Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- Cytokine Modulation : Studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in stimulated macrophages, which may contribute to their anticancer effects .
Antimicrobial Activity
There is emerging evidence suggesting that anthraquinone derivatives possess antimicrobial properties. For example:
- In vitro Studies : Some studies have reported that related compounds exhibit antifungal and antibacterial activities against various pathogens . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Recent investigations into anthraquinone derivatives have also highlighted potential neuroprotective effects:
- Alzheimer's Disease Models : Certain analogues have been studied for their ability to reduce neuroinflammation and oxidative stress in cellular models associated with Alzheimer's disease .
Study 1: Anticancer Activity
A study evaluated the effects of a similar anthraquinone derivative on cancer cell lines. At concentrations as low as 5 μg/mL, significant inhibition of nitric oxide and TNF-α production was observed without notable cytotoxicity, suggesting a therapeutic window for application in cancer treatment .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited superior antifungal action compared to antibacterial activity, highlighting their potential use in treating fungal infections .
Summary Table of Biological Activities
属性
CAS 编号 |
33966-23-3 |
|---|---|
分子式 |
C21H15ClN2O2 |
分子量 |
362.8 g/mol |
IUPAC 名称 |
1-amino-2-chloro-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |
InChI 键 |
BCIUGPADOHRZJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















